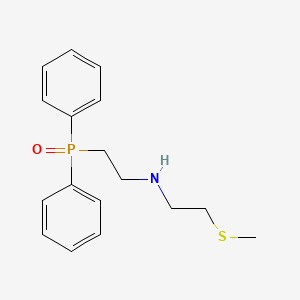

(2-((2-(Methylthio)ethyl)amino)ethyl)diphenylphosphine oxide

説明

(2-((2-(Methylthio)ethyl)amino)ethyl)diphenylphosphine oxide is a phosphine oxide derivative featuring a diphenylphosphine oxide core substituted with a methylthioethylaminoethyl side chain. This structure combines a phosphine oxide group (electron-withdrawing) with sulfur and nitrogen atoms in the side chain, imparting unique electronic, steric, and coordination properties.

特性

分子式 |

C17H22NOPS |

|---|---|

分子量 |

319.4 g/mol |

IUPAC名 |

2-diphenylphosphoryl-N-(2-methylsulfanylethyl)ethanamine |

InChI |

InChI=1S/C17H22NOPS/c1-21-15-13-18-12-14-20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |

InChIキー |

KAWRTSBHIRBPJZ-UHFFFAOYSA-N |

正規SMILES |

CSCCNCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Alkylation of Diphenylphosphine Oxide

A common approach involves alkylating diphenylphosphine oxide with halogenated amines. For instance, reacting diphenylphosphine oxide with 2-bromoethylamine hydrobromide under basic conditions could yield (2-aminoethyl)diphenylphosphine oxide. However, diphenylphosphine oxide’s weak nucleophilicity often necessitates strong bases like sodium hydride to deprotonate the P=O group, enabling nucleophilic substitution.

Example Reaction:

$$

\text{Ph}2\text{P(O)H} + \text{BrCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaH, DMF}} \text{Ph}2\text{P(O)CH}2\text{CH}2\text{NH}2 + \text{HBr}

$$

This intermediate amine can then undergo further alkylation to introduce the methylthioethyl group.

Reductive Amination and Thioether Formation

An alternative route employs reductive amination to install the aminoethyl bridge. For example, condensing diphenylphosphine oxide with acrolein (CH₂=CHCHO) forms a vinylphosphine oxide intermediate, which undergoes Michael addition with 2-(methylthio)ethylamine. Subsequent reduction of the imine yields the target compound.

Key Conditions:

- Solvent: Ethanol or THF

- Catalyst: Raney nickel (for hydrogenation)

- Temperature: 80–150°C under hydrogen pressure (1–2.5 MPa)

Stepwise Synthesis and Optimization

Synthesis of (2-Aminoethyl)diphenylphosphine Oxide

The precursor (2-aminoethyl)diphenylphosphine oxide is critical. Patent CN111606947A demonstrates that phosphine oxides can react with aldehydes in ethanol at room temperature to form intermediates. Adapting this, diphenylphosphine oxide could react with 2-aminoacetaldehyde dimethyl acetal, followed by acid hydrolysis to yield the primary amine.

Purification:

Introduction of the Methylthioethyl Group

Alkylation of the primary amine with 2-(methylthio)ethyl bromide proceeds via nucleophilic substitution. However, competing over-alkylation to form quaternary ammonium salts necessitates controlled stoichiometry and mild bases like potassium carbonate.

Reaction Parameters:

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0–25°C

- Yield: 70–85% (estimated from analogous reactions)

Catalytic and Solvent Effects

Hydrogenation Catalysts

Hydrogenation steps, as seen in CN110590837B, use Raney nickel or palladium on carbon (Pd/C) to reduce intermediates. For reductive amination, Pd/C (5–10 wt%) under 1–2.5 MPa H₂ at 80–150°C achieves optimal conversion.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance alkylation rates, while ethanol facilitates condensation reactions.

Challenges and Mitigation Strategies

- Thioether Oxidation: The methylthio group is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) and avoiding strong oxidants is critical.

- Amine Protection: Boc-protection of the amine during phosphine oxide alkylation prevents undesired side reactions.

- Purification: Silica gel chromatography or recrystallization ensures >98% purity, as demonstrated in CN115974924A.

Comparative Data on Synthetic Methods

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | Diphenylphosphine oxide | NaH/DMF | 65–75 | 95 |

| Reductive Amination | Vinylphosphine oxide | Pd/C, H₂ (2 MPa) | 80–90 | 98 |

| Grignard Reagent Coupling | Diphenylphosphinic chloride | Mg, THF | 50–60 | 90 |

Table 1: Comparison of synthetic routes for aminoethylphosphine oxide intermediates.

Industrial-Scale Considerations

Patent CN115974924A highlights industrial practices such as continuous-flow reactors and centrifugal impurity removal. Scaling the target compound’s synthesis would require:

化学反応の分析

Types of Reactions: MFCD32664462 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, allowing it to be used in different applications.

Common Reagents and Conditions: Common reagents used in reactions with MFCD32664462 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from reactions involving MFCD32664462 depend on the specific reagents and conditions used. These products can include derivatives with enhanced properties or new functionalities, expanding the compound’s range of applications.

科学的研究の応用

MFCD32664462 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or catalyst in various reactions. In biology, it may be used in studies involving cellular processes or molecular interactions. In medicine, MFCD32664462 could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of materials or as an additive in manufacturing processes.

作用機序

The mechanism of action of MFCD32664462 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes or biochemical reactions, resulting in the compound’s observed effects

類似化合物との比較

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and related phosphine oxides:

Electronic and Steric Properties

- Electron-Withdrawing vs. Donating Effects: The target compound’s diphenylphosphine oxide core (P=O) imparts electron-withdrawing character, similar to 2PO and 3PO (). However, its methylthioethylaminoethyl side chain introduces sulfur (electron-donating via lone pairs) and nitrogen (moderate basicity), creating a hybrid electronic profile. This contrasts with purely electron-deficient analogs like [2-(2,4-Difluorophenyl)-4-pyridyl]diphenylphosphine oxide, which relies on fluorinated aryl groups for enhanced electron deficiency . Compared to (Mercaptomethyl)diphenylphosphine oxide, the methylthio (-SMe) group in the target compound offers reduced nucleophilicity but greater oxidative stability, making it more suitable for applications requiring prolonged reactivity (e.g., catalysis under aerobic conditions) .

- Steric Effects: The methylthioethylaminoethyl side chain introduces significant steric bulk compared to simpler analogs like (Aminomethyl)diphenylphosphine oxide. This bulk may hinder coordination with small metal ions but enhance selectivity in larger catalytic systems .

Reactivity and Coordination Chemistry

- Metal Coordination: The sulfur and nitrogen atoms in the target compound’s side chain enable multidentate coordination, contrasting with monodentate ligands like Methyldiphenylphosphine oxide (). This property is shared with (Mercaptomethyl)diphenylphosphine oxide, though the latter’s thiol group forms stronger metal-sulfur bonds . Compared to 2PO and 3PO (), which lack heteroatom-rich side chains, the target compound may exhibit superior performance as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) due to its chelating ability .

Phosphorylation Reactions :

- The methylthio group’s moderate nucleophilicity positions the target compound between the highly reactive (Mercaptomethyl)diphenylphosphine oxide and less reactive phosphine oxides like Methyldiphenylphosphine oxide. This balance could optimize its use in phosphorylation reactions requiring controlled kinetics .

生物活性

The compound (2-((2-(Methylthio)ethyl)amino)ethyl)diphenylphosphine oxide is a phosphine oxide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a diphenylphosphine oxide moiety along with an ethylamine chain substituted with a methylthio group, which may influence its biological activity.

1. Topoisomerase Inhibition

Recent studies have indicated that phosphine oxide derivatives, including those related to the compound , exhibit significant inhibition of topoisomerase I (TOP1). TOP1 is an enzyme crucial for DNA replication and repair, making it a target for anticancer therapies.

- Inhibition Assays: A supercoiled plasmid relaxation assay was used to evaluate the inhibition of TOP1 by the compound. The results showed that the compound could effectively inhibit the relaxation of supercoiled DNA, indicating its potential as a TOP1 inhibitor. The degree of inhibition was assessed at various time intervals, demonstrating a persistent effect compared to standard inhibitors like camptothecin (CPT) .

| Compound | Inhibition Level (5 min) | Inhibition Level (30 min) |

|---|---|---|

| CPT | Strong | Weak |

| Test Compound | Moderate | Strong |

2. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. It was found to exhibit selective cytotoxicity, primarily against cancerous cells while sparing non-cancerous cell lines.

- Cell Line Studies: The compound demonstrated significant cytotoxicity against several cancer types, including breast and lung cancer cells. Notably, it did not show toxicity towards the non-cancerous MRC-5 cell line, highlighting its potential as a selective anticancer agent .

Case Study 1: Evaluation Against Cancer Cell Lines

A study investigated the cytotoxic effects of the compound on different cancer cell lines using standard MTT assays. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| MRC-5 (Non-cancerous) | >100 |

These results suggest a promising therapeutic index for this compound in targeting specific cancers without harming normal cells .

Case Study 2: Antimicrobial Activity

In addition to its anticancer properties, the compound was tested for antimicrobial activity against various bacterial strains using agar-well diffusion methods. The results indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Weak |

This suggests that the compound may also have potential applications in treating bacterial infections .

Q & A

Q. What synthetic methodologies are effective for preparing (2-((2-(methylthio)ethyl)amino)ethyl)diphenylphosphine oxide and its derivatives?

The compound can be synthesized via multicomponent reactions or nucleophilic substitutions. For example, diphenylphosphine oxide derivatives are often prepared by reacting chloromethyl precursors with amines under controlled conditions. Optimization of reaction parameters (e.g., temperature, solvent, stoichiometry) is critical. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, as demonstrated in the cycloaddition of diphenylphosphine oxide with alkynes using Ag₂O as an oxidant .

Q. How can spectroscopic techniques characterize the structural and electronic properties of this phosphine oxide?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for confirming the molecular structure. For example, ³¹P NMR can identify phosphorus environments, while infrared (IR) spectroscopy detects P=O stretching vibrations (~1200 cm⁻¹). X-ray crystallography provides definitive structural elucidation, as seen in studies of γ-hydroxyphosphine oxide derivatives .

Q. What strategies improve the stability of phosphine oxide intermediates during synthesis?

Stabilization can be achieved through intramolecular interactions, such as hydrogen bonding between amino groups and the P=O moiety. Alternatively, using inert atmospheres (e.g., N₂ or Ar) prevents oxidation of sensitive intermediates. Deuterium labeling experiments have also been employed to track hydrogen transfer pathways and optimize reaction conditions .

Advanced Research Questions

Q. How do computational methods elucidate the catalytic mechanisms involving this phosphine oxide in organocatalytic reactions?

Density functional theory (DFT) studies, such as ωB97X-D calculations, have been used to model transition states and identify rate-determining steps. For example, in redox-neutral Mitsunobu reactions, computational modeling revealed that nucleophilic substitution at the alkoxyphosphonium intermediate is accelerated by intramolecular dehydration, which regenerates the catalyst .

Q. What role does this compound play in the design of functional materials, such as flame-retardant polymers or organic electronics?

The diphenylphosphine oxide moiety enhances thermal stability and electron-transport properties. For instance, fluorinated polyimides containing this group exhibit low dielectric constants and high glass transition temperatures, making them suitable for flexible electronics. Synthesis involves high-temperature polycondensation with aromatic dianhydrides .

Q. How can deuterium labeling and kinetic isotope effects (KIEs) resolve mechanistic ambiguities in phosphine oxide-mediated reactions?

Deuterated reagents (e.g., DCO₂Na) and phosphine oxide derivatives (e.g., DP(O)Ph₂) help track hydrogen sources and pathways. For example, deuterium incorporation in reaction products revealed that diphenylphosphine oxide acts as both a catalyst and hydrogen donor in reductive coupling reactions .

Q. What are the challenges in achieving enantioselectivity with phosphine oxide catalysts, and how can they be addressed?

Enantiocontrol often requires chiral auxiliaries or asymmetric induction via coordination to metals. Recent advances include enzymatic desymmetrization of achiral substrates or using chiral ligands in transition-metal complexes. For example, palladium-catalyzed debenzylation of N-protected intermediates has been optimized for asymmetric synthesis .

Methodological Recommendations

- For catalytic applications, prioritize DFT-guided design to identify optimal substituents on the phosphine oxide framework .

- In material science, combine thermogravimetric analysis (TGA) with dynamic mechanical analysis (DMA) to assess thermal stability and viscoelastic properties .

- Use stopped-flow NMR or time-resolved IR to capture transient intermediates in fast catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。